![molecular formula C10H9F3O3 B3040550 2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane CAS No. 215654-95-8](/img/structure/B3040550.png)

2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane

Overview

Description

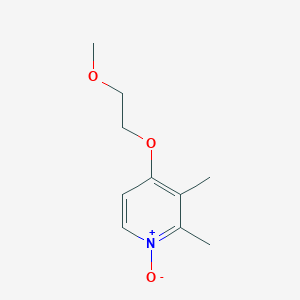

2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane is an organic compound with the empirical formula C10H9F3O2 . It has a molecular weight of 218.17 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of the compound is FC(F)(F)C(C=C1)=CC=C1OCC2CO2 . This represents the structure of the molecule in a linear format. The InChI key, which is another way to represent the molecule, is GYOFXQNABVOHIB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

As mentioned earlier, 2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane, focusing on six unique applications:

Pharmaceutical Development

2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane is a valuable compound in pharmaceutical research due to its unique chemical structure. The trifluoromethoxy group enhances the metabolic stability and lipophilicity of drug candidates, making it a promising moiety for developing new medications. Researchers have explored its potential in creating novel anti-inflammatory, antiviral, and anticancer agents .

Agrochemical Applications

In agrochemical research, this compound is utilized to develop new pesticides and herbicides. The trifluoromethoxy group contributes to the increased efficacy and environmental stability of these agrochemicals. Studies have shown that incorporating this group into agrochemical compounds can improve their ability to target specific pests and reduce the required application rates .

Material Science

2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane is also significant in material science, particularly in the development of advanced polymers and coatings. The compound’s unique properties, such as high thermal stability and resistance to chemical degradation, make it suitable for creating durable materials used in various industrial applications .

Catalysis

In the field of catalysis, this compound is used as a ligand or a catalyst precursor. Its trifluoromethoxy group can influence the electronic properties of the catalytic center, enhancing the efficiency and selectivity of catalytic reactions. This application is particularly relevant in organic synthesis and industrial chemical processes .

Safety and Hazards

Future Directions

The future directions for the use and study of 2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane are not clear from the available information. It’s worth noting that Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of unique chemicals , indicating that it may have potential applications in various research fields.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various proteins and enzymes in the body .

Mode of Action

It is known that the trifluoromethyl group can enhance the pharmacological activities of many drugs . For example, fluoxetine, which contains a trifluoromethyl group, blocks the reuptake of serotonin by blocking the reuptake transporter protein .

Result of Action

Compounds with similar structures have been found to have various effects on cellular processes .

properties

IUPAC Name |

2-[[4-(trifluoromethoxy)phenoxy]methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)16-8-3-1-7(2-4-8)14-5-9-6-15-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNVDWDKRCCSMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Phenylmethoxy)phenoxy]acetyl chloride](/img/structure/B3040469.png)